

cross-referencing experimental data of 4,5-Dichloroveratrole with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dichloroveratrole

Cat. No.: B1293773

[Get Quote](#)

A Comparative Guide to the Physicochemical Properties of 4,5-Dichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **4,5-Dichloroveratrole** against established literature values. It includes detailed experimental protocols for data acquisition and visual representations of workflows and concepts to support research and development activities.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4,5-Dichloroveratrole**, providing a direct comparison between literature values and a template for recording experimental findings.

Property	Literature Value	Experimental Data
CAS Number	2772-46-5 [1] [2]	N/A
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂ [1] [2]	
Molecular Weight	207.05 g/mol [1] [2]	
Appearance	Pale Brown to Grey Solid [1]	
Melting Point	83°C [1]	
Boiling Point	297.35°C (estimate) [1]	
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated) [1]	
Water Solubility	72.3 mg/L (25 °C) [1]	
Density	1.3354 (estimate) [1]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **4,5-Dichloroveratrole**. The tables below outline the expected spectroscopic data from the literature and provide space for experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Literature (Predicted) ¹ H NMR in CDCl ₃	Experimental Data
¹ H	~6.9-7.1 ppm (s, 2H, Ar-H), ~3.9 ppm (s, 6H, -OCH ₃)	
¹³ C	~56 ppm (-OCH ₃), ~113 ppm (Ar-C), ~125 ppm (Ar-C-Cl), ~149 ppm (Ar-C-O)	

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Experimental Data
Ar-H Stretch	3100-3000	
C-H Stretch (Aliphatic)	3000-2850	
C=C Stretch (Aromatic)	1600-1450	
C-O Stretch (Ether)	1275-1200, 1075-1020	
C-Cl Stretch	850-550	

Mass Spectrometry (MS)

Ionization Mode	Expected m/z Peaks	Experimental Data
EI/ESI	Molecular Ion [M] ⁺ : 206, 208, 210 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key Fragments: [M-CH ₃] ⁺ , [M-CH ₃ -CO] ⁺	

Experimental Protocols

Detailed methodologies for acquiring the experimental data are provided below.

Melting Point Determination

- A small, dry sample of **4,5-Dichloroveratrole** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a rate of 10-15 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

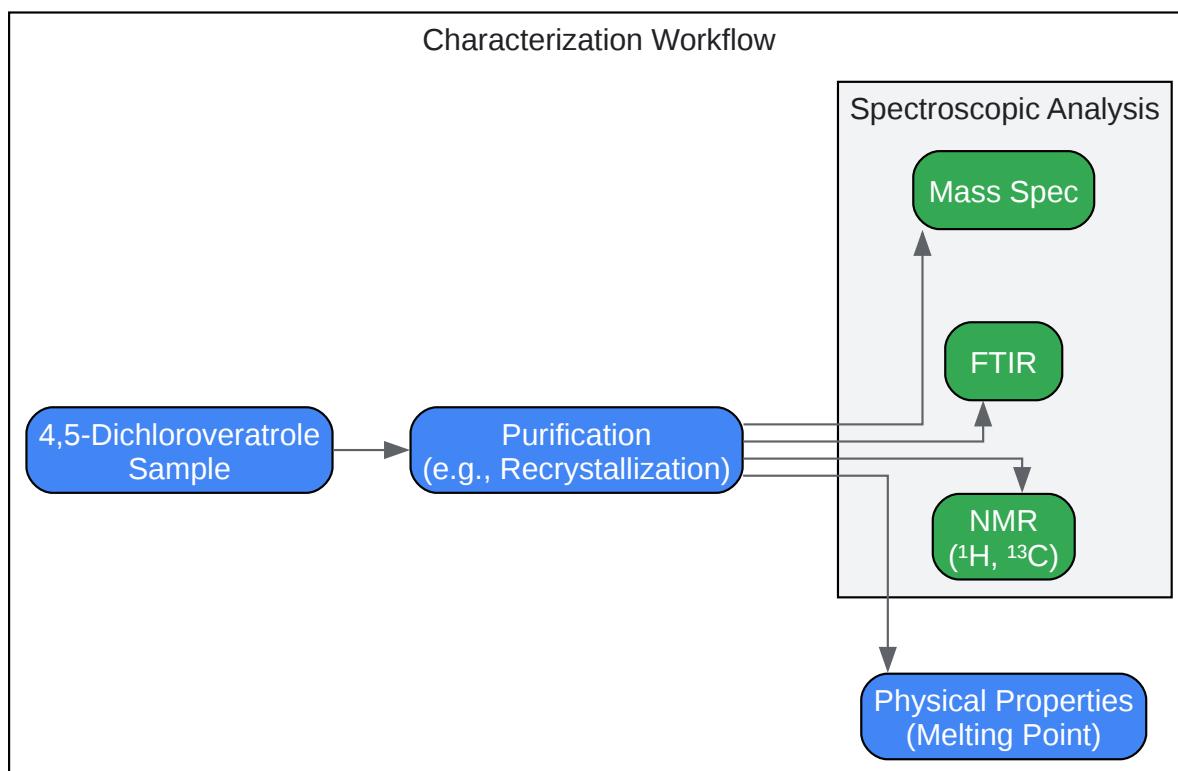
NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4,5-Dichloroveratrole** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: A standard proton NMR spectrum is acquired. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

IR Spectroscopy

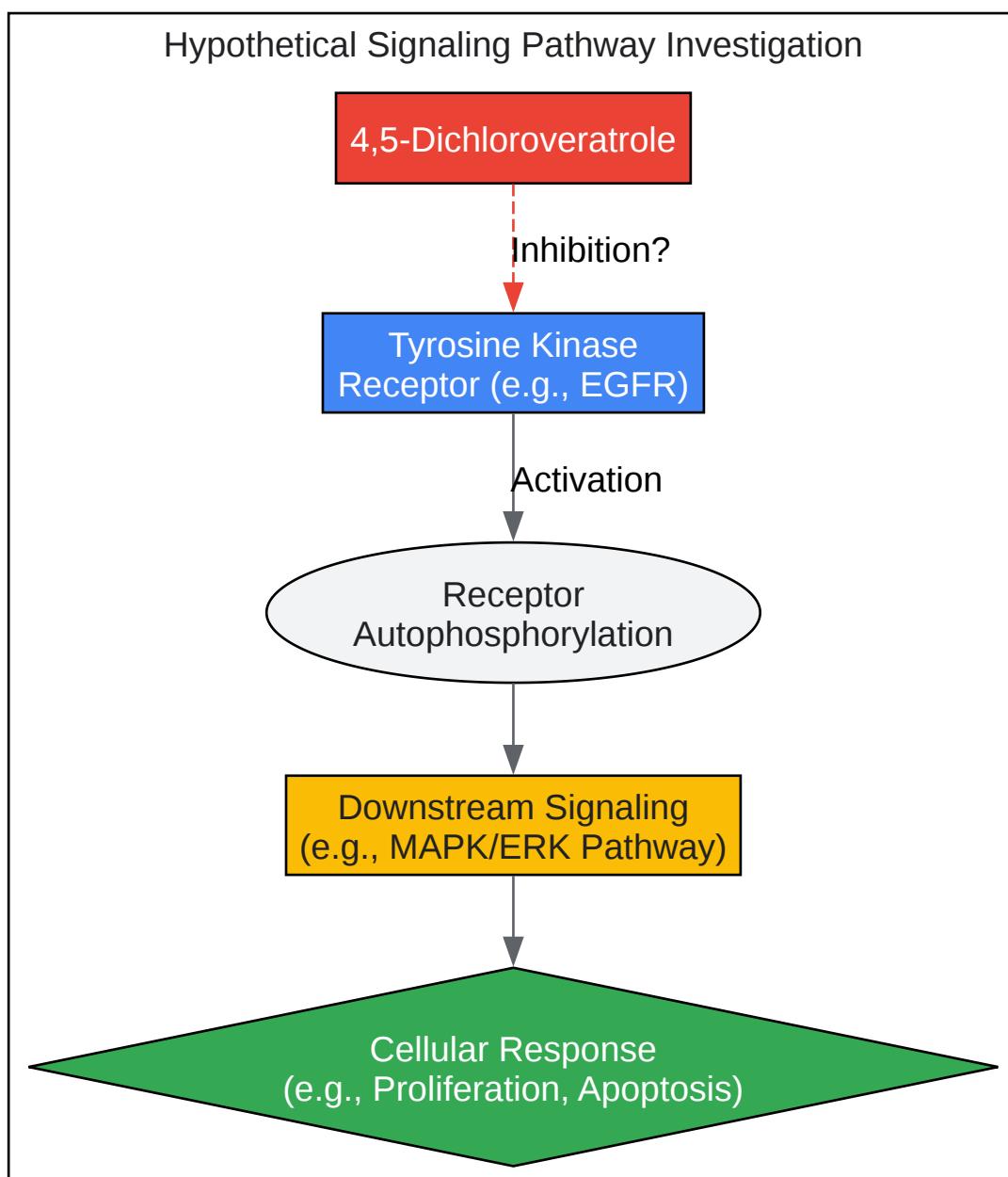
- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer.
- A background spectrum (of the KBr pellet or empty salt plate) is collected and automatically subtracted from the sample spectrum.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

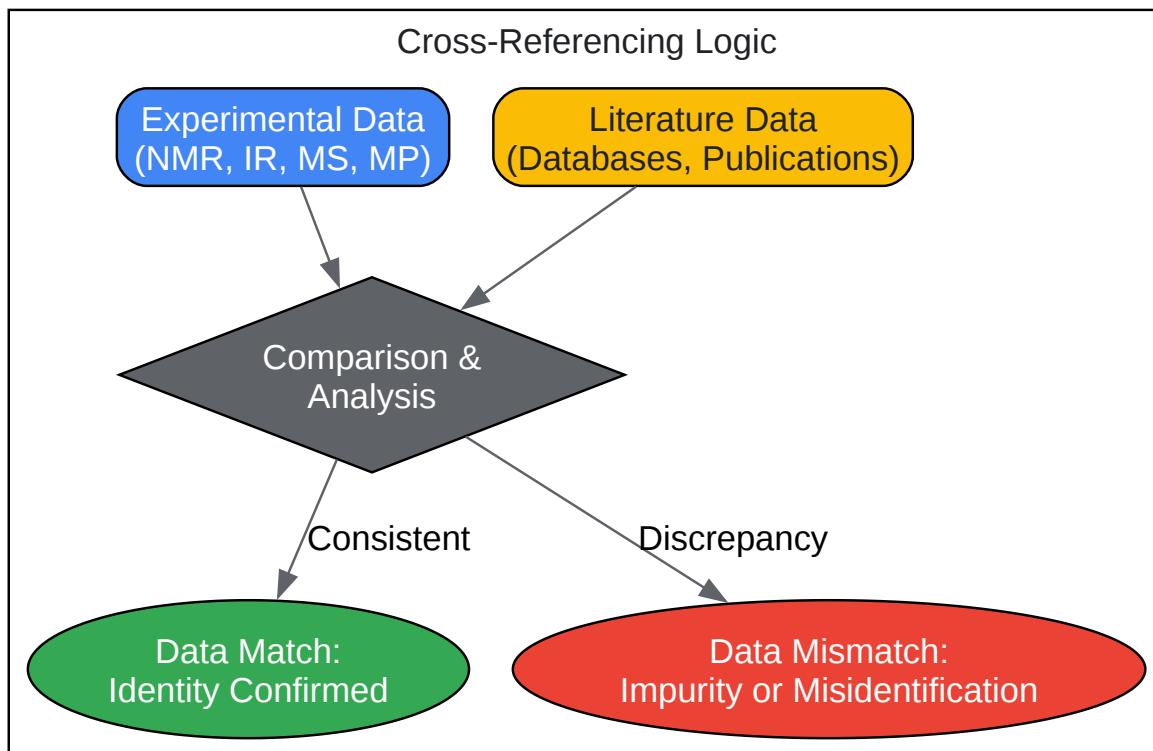

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for ESI (Electrospray Ionization) or a heated probe for EI (Electron Ionization). For GC-MS, the sample is first separated on a gas chromatography column.
- Ionization: The molecules are ionized using the chosen method (e.g., electron impact at 70 eV for EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mandatory Visualizations


Diagrams of Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to the analysis of **4,5-Dichloroveratrole**.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **4,5-Dichloroveratrole**.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for biological activity screening.

[Click to download full resolution via product page](#)

Caption: Logical flow for cross-referencing experimental and literature data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2772-46-5 CAS MSDS (4,5-DICHLOROVERATROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [cross-referencing experimental data of 4,5-Dichloroveratrole with literature values]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293773#cross-referencing-experimental-data-of-4-5-dichloroveratrole-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com